molecular formula C13H12N2O2 B1227118 N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine CAS No. 791601-06-4

N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine

Cat. No. B1227118
CAS RN: 791601-06-4
M. Wt: 228.25 g/mol
InChI Key: OMPJSXOWKKYUGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine and related compounds involves complex organic reactions, including catalyzed reactions for cyclization and condensation processes. For instance, new compounds have been synthesized through Mn(II) catalyzed reactions, leading to the formation of thiadiazoles by cyclization of substituted thiosemicarbazide/thiohydrazide in the presence of manganese(II) nitrate (Dani et al., 2013).

Molecular Structure Analysis

X-ray crystallography and density functional theory (DFT) studies provide insights into the molecular geometry and stability of synthesized compounds. For example, compounds synthesized from Mn(II) catalyzed reactions have been characterized by their structural stability through intramolecular and intermolecular hydrogen bonding, crystallizing in various monoclinic systems (Dani et al., 2013).

Chemical Reactions and Properties

N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine participates in various chemical reactions, including oxidative C–S bond formation strategies and asymmetric carbon-carbon bond formations. These reactions are crucial for modifying the compound’s chemical structure to explore new therapeutic potentials or material properties (Mariappan et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, depend significantly on the synthesis method and the specific substituents on the N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine molecule. For instance, the method of synthesis and the nature of substituents can influence the compound's crystalline structure and stability, as evidenced by variations in crystalline systems and hydrogen bonding patterns (Dani et al., 2013).

Chemical Properties Analysis

The chemical properties of N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, such as reactivity with different chemical groups, potential for further chemical modifications, and interaction with biological molecules, are areas of ongoing research. Studies focusing on the synthesis and modification of this compound aim to explore its potential applications in various scientific fields, including medicinal chemistry and material science (Mariappan et al., 2016).

Scientific Research Applications

Antibacterial Activity

N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, as a derivative of 1,3-Benzodioxol-5-amine, has been explored for its antibacterial properties. Research by Aziz-ur-Rehman et al. (2015) involved synthesizing N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine and testing their antibacterial activity. These compounds displayed moderate antibacterial efficacy relative to ciprofloxacin, a standard reference in antibacterial studies (Aziz‐ur‐Rehman et al., 2015).

Coordination Polymers and Luminescent Properties

Studies have also focused on the use of similar compounds in constructing coordination polymers, which exhibit interesting properties like luminescence. For instance, research by Zhang et al. (2013) explored the self-assembly of AgX salts with flexible unsymmetrical bis(pyridyl) ligands, leading to the formation of helical silver(I) coordination polymers. These polymers were found to have notable solid-state luminescent properties (Zhang et al., 2013).

Photocatalytic Activities

Another area of interest is the photocatalytic activity of inorganic-organic hybrid compounds constructed using multidentate N-donor molecules. Guo et al. (2019) synthesized different inorganic-organic hybrid compounds using isopolymolybdate and multidentate N-donor molecules. They explored these compounds for their electrochemical properties and photocatalytic activities in degrading organic dyes (Guo et al., 2019).

Synthesis of Biologically Potent Compounds

Furthermore, these types of compounds have been used in the synthesis of biologically potent molecules. Mariappan et al. (2016) described a method for synthesizing N-(pyridin-2-yl)benzo[d]thiazol-2-amines, which have biological significance, through an oxidative C–S bond formation strategy (Mariappan et al., 2016).

Photoinitiation Efficiency

The structure of benzodioxole derivatives, such as N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine, plays a significant role in the photoinitiation efficiency of certain systems. Research by Yang et al. (2012) investigated how the substituents at the 5-position of the phenyl ring of benzodioxole affect the reactivity of a benzophenone/benzodioxole-based photoinitiator system (Yang et al., 2012).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-10(7-14-5-1)8-15-11-3-4-12-13(6-11)17-9-16-12/h1-7,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPJSXOWKKYUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-pyridinylmethyl)-1,3-benzodioxol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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